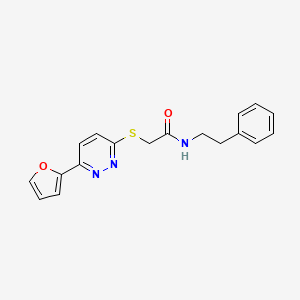

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, also known as FP-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. FP-3 belongs to the class of thioacetamide derivatives and has been studied extensively for its pharmacological effects.

Applications De Recherche Scientifique

Heterocyclic Compounds Synthesis

Research into the synthesis of compounds with furan-2(3H)-ones as a foundation showcases the importance of arylmethylidene derivatives of furan-2(3H)-ones in constructing molecules with pyridine and pyridazine fragments. These compounds, including 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, play a crucial role in the development of new biologically active compounds. The studies reveal optimized conditions for producing heterocyclic compounds that demonstrate significant plant-growth regulatory activity, highlighting the compound's potential in agriculture and botany research (Aniskova, Grinev, & Yegorova, 2017).

Multifunctional Building Blocks

The versatility of compounds containing furan and pyridazine units, similar to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, is highlighted in their application as multifunctional building blocks. These compounds enable the synthesis of complex oligoheterocycles, incorporating a diverse range of heterocyclic units such as pyridazine, thiophene, and pyrrole, through innovative synthetic methods. This research underscores the potential of these compounds in creating novel materials and pharmaceuticals with complex molecular architectures (Sauer et al., 2001).

Catalysis and Organic Synthesis

Studies on the catalytic processes involving furan-2-ylacetamides, akin to 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, demonstrate their significance in organic synthesis. For instance, palladium-catalyzed oxidative aminocarbonylation processes utilizing these compounds pave the way for efficient synthesis routes. These findings are instrumental in pharmaceutical manufacturing and organic chemistry, providing a foundation for developing new synthetic methodologies (Gabriele, Plastina, Salerno, & Mancuso, 2006).

Decarboxylative Claisen Rearrangement

The role of furan-2-ylmethyl compounds in decarboxylative Claisen rearrangement reactions further illustrates the scientific significance of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-phenethylacetamide. This research provides insight into the transformation of heterocyclic compounds, offering a method for generating 2,3-disubstituted heteroaromatic products. Such reactions are fundamental in synthetic organic chemistry, contributing to the development of new drugs and chemicals (Craig, King, Kley, & Mountford, 2005).

Propriétés

IUPAC Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(19-11-10-14-5-2-1-3-6-14)13-24-18-9-8-15(20-21-18)16-7-4-12-23-16/h1-9,12H,10-11,13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRPIOPOPUMOHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330873 |

Source

|

| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

CAS RN |

872704-01-3 |

Source

|

| Record name | 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluoro-benzyl)-piperazin-1-yl]-phenylamine](/img/structure/B2861346.png)

![(4-chlorophenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2861349.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((4-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2861351.png)

![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)